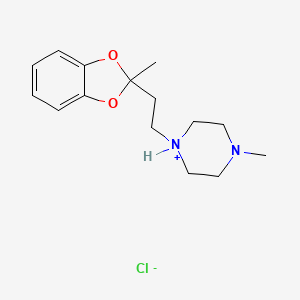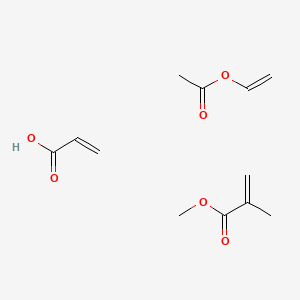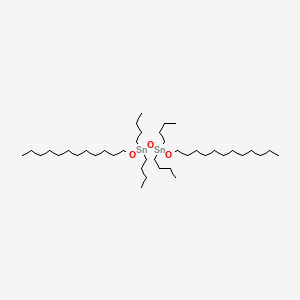
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is an organotin compound with the molecular formula C40H82O5Sn2. It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge and dodecyloxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane can be synthesized through the reaction of dibutyltin oxide with dodecanol under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the distannoxane structure. The reaction conditions, such as temperature and reaction time, are crucial to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced equipment and precise control of reaction parameters ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The dodecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane involves its interaction with molecular targets through its tin atoms. The compound can form complexes with various substrates, facilitating reactions such as catalysis or inhibition of biological processes. The pathways involved depend on the specific application and the nature of the interaction with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of 1,1,3,3-tetrabutyl-1,3-bis(dodecyloxy)distannoxane.
Tributyltin compounds: Similar organotin compounds with different substituents.
Distannoxane derivatives: Other compounds with similar distannoxane structures but different alkyl or alkoxy groups.
Uniqueness
This compound is unique due to its specific combination of butyl and dodecyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
Propriétés
Numéro CAS |
25150-98-5 |
|---|---|
Formule moléculaire |
C40H86O3Sn2 |
Poids moléculaire |
852.5 g/mol |
Nom IUPAC |
dibutyl-[dibutyl(dodecoxy)stannyl]oxy-dodecoxystannane |
InChI |
InChI=1S/2C12H25O.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;4*1-3-4-2;;;/h2*2-12H2,1H3;4*1,3-4H2,2H3;;;/q2*-1;;;;;;2*+1 |
Clé InChI |
UCDQSBXEFJFIGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCO[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


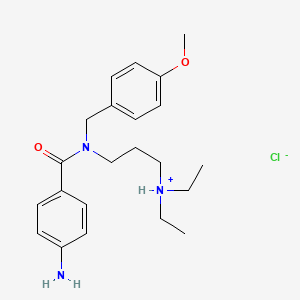
![Trichloro[2-(3-methylphenyl)ethyl]silane](/img/structure/B15344320.png)
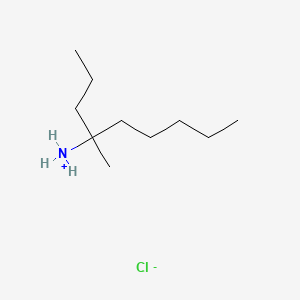
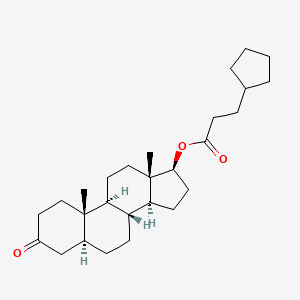
![N-[4-[(E)-(aminocarbamothioylhydrazinylidene)methyl]phenyl]acetamide](/img/structure/B15344343.png)
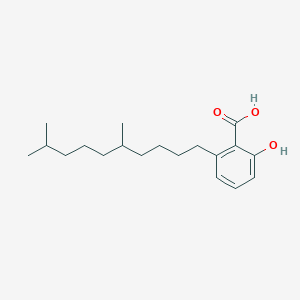
![methyl 2-[2-(decanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoate](/img/structure/B15344355.png)
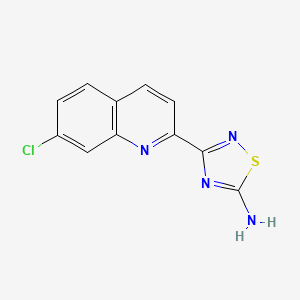
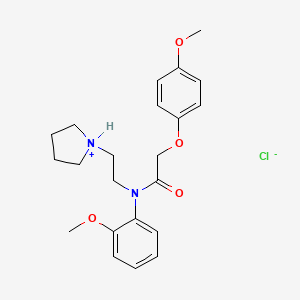
![Benzo[c]picene](/img/structure/B15344365.png)
